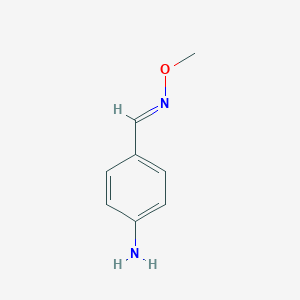

Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI), also known as Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI), is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzaldehyde, 4-amino-, O-methyloxime, commonly referred to as 4-amino-benzaldehyde oxime, is an organic compound with significant biological relevance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₈N₂O

- Molecular Weight : 136.151 g/mol

- CAS Number : 3419-18-9

Biological Activity Overview

Benzaldehyde derivatives, including 4-amino-benzaldehyde oxime, exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The oxime functional group is particularly significant in enhancing the biological efficacy of these compounds.

- Antimicrobial Activity : Compounds featuring the oxime group have been shown to inhibit the growth of various pathogens. For instance, studies indicate that benzaldehyde derivatives can disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival.

- Anticancer Properties : Research has demonstrated that certain benzaldehyde derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) that lead to oxidative stress and subsequent cell death.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are implicated in various inflammatory diseases.

Antimicrobial Activity

A study published in Organic & Biomolecular Chemistry evaluated the inhibitory effects of various benzaldehyde derivatives against Gibberella zeae, a fungal pathogen. The results showed varying inhibition rates with specific derivatives demonstrating up to 50% inhibition at concentrations of 100 µg/mL .

Anticancer Activity

Research conducted on the synthesis and biological evaluation of 4-amino-benzaldehyde oxime analogs revealed promising anticancer activity against CCRF-CEM leukemia cells. The IC50 values for these compounds were reported to be significantly lower than those of standard treatments, indicating enhanced potency .

Anti-inflammatory Mechanisms

A detailed examination of the anti-inflammatory properties highlighted that compounds similar to 4-amino-benzaldehyde oxime can significantly reduce levels of IL-8 and COX-2 in human lung cell lines exposed to particulate matter. This suggests a potential therapeutic role in treating respiratory conditions exacerbated by inflammation .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-[(E)-methoxyiminomethyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-11-10-6-7-2-4-8(9)5-3-7/h2-6H,9H2,1H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUPQFLAUMOOHR-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。